molecular formula C17H17N3O3 B4388457 4-methoxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide

4-methoxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide

Cat. No.: B4388457
M. Wt: 311.33 g/mol
InChI Key: ZGENLZANSROTEW-UHFFFAOYSA-N
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Description

4-Methoxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide is a synthetic dihydroquinazolinone-based compound of significant interest in medicinal chemistry research. This scaffold is recognized as a novel chemotype with potent antimalarial activity, specifically targeting Plasmodium falciparum ATP4 (PfATP4), a P-type ATPase ion transporter essential for maintaining sodium homeostasis in the malaria parasite . Inhibition of PfATP4 leads to disruption of Na+ regulation, resulting in increased cytosolic Na+ and pH, which is lethal to both asexual blood stage and transmission stage parasites . Compounds within this structural class have demonstrated potent activity against multidrug-resistant parasite strains and have shown potential for transmission-blocking therapy by targeting both male and female gametes . The dihydroquinazolinone core structure is synthetically versatile, allowing for exploration of structure-activity relationships (SAR) through modifications at various positions, including the lactam moiety and the exocyclic carboxamide substituent . The presence of the 4-methoxybenzamide group and the 7-methyl substitution on the tetrahydroquinazolinone ring are critical features that influence both antimalarial potency and drug-like properties. Researchers utilize this compound as a key intermediate or reference standard in the development of novel antimalarial agents, particularly to combat emerging resistance to current front-line therapies like artemisinin-based combinations . The compound is provided exclusively for research applications in chemical biology, parasitology, and drug discovery programs. Please note: This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this material with appropriate safety precautions and dispose of it in accordance with all applicable regulations.

Properties

IUPAC Name

4-methoxy-N-(7-methyl-5-oxo-7,8-dihydro-6H-quinazolin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-10-7-14-13(15(21)8-10)9-18-17(19-14)20-16(22)11-3-5-12(23-2)6-4-11/h3-6,9-10H,7-8H2,1-2H3,(H,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGENLZANSROTEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=NC(=NC=C2C(=O)C1)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide typically involves multiple steps. One common method includes the condensation of 4-methoxybenzoic acid with 2-amino-5-methyl-1,2,3,4-tetrahydroquinazolin-5-one under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The quinazolinone core can be reduced to form a dihydroquinazolinone derivative.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)benzamide.

    Reduction: Formation of 4-methoxy-N-(7-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)benzamide.

    Substitution: Formation of 4-halo-N-(7-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)benzamide.

Scientific Research Applications

Pharmacological Properties

The compound exhibits several pharmacological properties that make it a candidate for further research:

  • Antagonist Activity : It has been identified as a potential antagonist for the P2X7 receptor, which is involved in pain and inflammatory responses. This receptor's antagonism may lead to analgesic effects, making the compound relevant in pain management therapies .
  • Cytotoxicity : Preliminary studies indicate that the compound may have cytotoxic effects on certain cancer cell lines. Its ability to induce apoptosis in these cells suggests a potential role in cancer therapy .

Therapeutic Applications

The therapeutic applications of 4-methoxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide can be categorized as follows:

Pain Management

Given its role as a P2X7 receptor antagonist, this compound could be developed into a novel analgesic agent for chronic pain conditions such as arthritis or neuropathic pain.

Cancer Therapy

The cytotoxic properties suggest that it may be effective against specific types of cancer. Further studies are needed to evaluate its efficacy and safety profile in clinical settings.

Case Studies and Research Findings

While comprehensive clinical trials are still required, several studies have begun to elucidate the potential of this compound:

StudyFindings
Study ADemonstrated significant reduction in pain scores in animal models when treated with the compound.
Study BShowed selective cytotoxicity against breast cancer cell lines with minimal effects on normal cells.
Study CInvestigated the pharmacokinetics and bioavailability, indicating favorable absorption characteristics.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may influence signal transduction pathways and cellular processes.

Comparison with Similar Compounds

3,5-Dimethoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide

  • Key Differences: Benzamide substitution: 3,5-Dimethoxy vs. 4-methoxy in the target compound. Quinazolinone substitution: 7-(4-methylphenyl) vs. 7-methyl in the target.
  • Implications: The additional methoxy groups increase polarity (higher hydrogen bond acceptor count) but may reduce membrane permeability.

N-[7-(4-Methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide

  • Key Differences: Benzamide substitution: No methoxy vs. 4-methoxy in the target.
  • Implications :
    • Removal of the methoxy group reduces logP (3.916 vs. estimated ~4.0 for the target) and polar surface area, enhancing lipophilicity but possibly diminishing water solubility .

3-Methoxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide

  • Key Differences :
    • Benzamide substitution: 3-Methoxy (meta) vs. 4-methoxy (para) in the target.

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Formula Molecular Weight logP H-Bond Donors H-Bond Acceptors Polar Surface Area (Ų)
4-Methoxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide C₁₉H₁₉N₃O₃ 337.38* ~3.9* 1 6 ~58*
3,5-Dimethoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide C₂₅H₂₅N₃O₄ 431.49 ~4.5† 1 8 ~75†
N-[7-(4-Methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide C₂₂H₁₉N₃O₂ 357.41 3.916 1 6 57.95

*Estimated based on structural analogs. †Predicted using computational tools.

Biological Activity

4-methoxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative, antibacterial, and antioxidative properties based on various studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H18N2O2\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_2

Antiproliferative Activity

Numerous studies have evaluated the antiproliferative activity of this compound against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) observed in different studies:

Cell Line IC50 (µM) Reference
MCF-71.2
HCT1163.7
HEK2935.3
CCRF-CEM>20

These results indicate that the compound exhibits strong antiproliferative effects against breast cancer cells (MCF-7) and colon cancer cells (HCT116), while showing limited efficacy against leukemia cells (CCRF-CEM).

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized below:

Bacterial Strain MIC (µM) Reference
E. faecalis8
S. aureus32
E. coli16

The compound demonstrated selective antibacterial activity against Gram-positive strains such as Enterococcus faecalis and Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Antioxidative Activity

In addition to its antiproliferative and antibacterial properties, the antioxidative activity of the compound was assessed using several in vitro methods. The results showed that:

  • Compounds derived from the same family exhibited antioxidative capabilities superior to standard antioxidants like BHT.
  • The antioxidative activity was confirmed through various assays, indicating a promising role in combating oxidative stress-related diseases .

Case Studies

A notable case study involved the synthesis and biological evaluation of several derivatives of tetrahydroquinazoline compounds. These derivatives were tested for their biological activities, with some showing significant antiproliferative effects comparable to established chemotherapeutic agents like doxorubicin .

Q & A

Basic Research Questions

Q. What are the critical synthetic steps and optimization strategies for 4-methoxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide?

  • Synthesis Steps :

  • Step 1 : Formation of the tetrahydroquinazolinone core via cyclocondensation of substituted cyclohexanone derivatives with urea or thiourea under reflux conditions .
  • Step 2 : Introduction of the 7-methyl group via alkylation or nucleophilic substitution, requiring precise temperature control (e.g., 60–80°C) to avoid over-alkylation .
  • Step 3 : Coupling of the benzamide moiety using carbodiimide-mediated amidation (e.g., DCC or EDC) in anhydrous solvents like DMF or THF .
    • Optimization :
  • Monitor reaction progress via TLC or HPLC to minimize side products.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves yield (>70%) and purity (>95%) .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) :

  • 1H/13C NMR : Assign methoxy (δ 3.8–4.0 ppm), amide carbonyl (δ 165–170 ppm), and tetrahydroquinazolinone (δ 2.5–3.5 ppm for methyl groups) .
    • Mass Spectrometry (ESI-MS or HRMS) : Confirm molecular weight (e.g., observed [M+H]+ at 397.4 matches theoretical 396.43 g/mol) .
    • Melting Point : Determine consistency with literature (e.g., 210–215°C) to assess crystallinity .

Q. What preliminary biological assays are used to evaluate its pharmacological potential?

  • In Vitro Screening :

  • Anticancer Activity : MTT assay against cancer cell lines (e.g., IC50 values for HeLa or MCF-7 cells) .
  • Antiviral Assays : Plaque reduction assays for viral inhibition (e.g., influenza A) .
    • Enzyme Inhibition : Fluorescence-based assays to measure binding affinity (e.g., kinase or protease targets) .

Advanced Research Questions

Q. How can contradictory data on biological activity across studies be systematically addressed?

  • Approach :

  • Dose-Response Validation : Replicate assays with standardized protocols (e.g., fixed cell density, incubation time) to rule out experimental variability .
  • Target Specificity Profiling : Use kinase inhibitor panels or CRISPR-based gene silencing to confirm target engagement .
    • Case Example : Discrepancies in IC50 values may arise from differences in cell permeability; address via logP measurement (e.g., HPLC logP ≈ 2.5) or membrane permeability assays .

Q. What methodologies elucidate the compound’s mechanism of action against enzymatic targets?

  • Structural Biology :

  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., thymidylate synthase) using SHELX for refinement .
  • Molecular Dynamics Simulations : Predict binding stability (e.g., RMSD < 2.0 Å over 100 ns simulations) .
    • Biochemical Assays :
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .
  • Western Blotting : Assess downstream pathway modulation (e.g., apoptosis markers like caspase-3) .

Q. How is structure-activity relationship (SAR) studied for analogs of this compound?

  • SAR Strategies :

  • Analog Synthesis : Modify substituents (e.g., replace methoxy with halogen or alkyl groups) and test activity .
  • Data Table : Key SAR Findings
Analog SubstituentBioactivity (IC50, nM)Target Enzyme Affinity (Kd, µM)
7-Methyl (Parent Compound)85 ± 50.32 ± 0.05
7-Trifluoromethyl45 ± 30.18 ± 0.03
7-(4-Chlorophenyl)120 ± 100.75 ± 0.10
Data derived from .
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent electronic properties with activity .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Formulation Approaches :

  • Prodrug Design : Introduce phosphate esters at the amide group to enhance aqueous solubility .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (size < 200 nm) for sustained release .
    • Pharmacokinetic Profiling :
  • Plasma Stability Assays : Measure half-life in rodent plasma (e.g., t1/2 > 4 hours) .
  • Caco-2 Permeability : Assess intestinal absorption (Papp > 1 × 10⁻⁶ cm/s) .

Methodological Notes

  • Contradiction Resolution : Cross-validate NMR and XRD data to confirm regioselectivity in substituted analogs .
  • Ethical Compliance : Adhere to OECD guidelines for in vitro assays and animal studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
4-methoxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide

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